GNE-9605

概要

説明

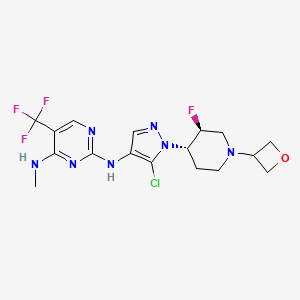

GNE-9605 is a highly potent, selective, and brain-penetrant leucine-rich repeat kinase 2 (LRRK2) inhibitor developed for Parkinson’s disease (PD) therapy. It exhibits a cellular IC50 of 18.7–19 nM and a biochemical Ki of 2.0 nM against LRRK2, demonstrating superior selectivity over 178 tested kinases . Structurally, it is an aminopyrazole-based compound (C17H20ClF4N7O; molecular weight: 449.83) optimized for blood-brain barrier (BBB) penetration, a critical feature for targeting neurodegenerative pathologies .

Preclinical studies in rats and cynomolgus monkeys revealed excellent pharmacokinetic (PK) properties: 90% oral bioavailability, total plasma clearance of 26 mL/min/kg, and robust brain penetration . In BAC transgenic mice expressing human G2019S LRRK2, this compound dose-dependently inhibited Ser1292 autophosphorylation (IC50 = 20 nM) at 10–50 mg/kg .

準備方法

Structural Characterization and Key Molecular Features

GNE-9605 (IUPAC name: 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine) is a small molecule with a molecular formula of and a molecular weight of 449.83 g/mol . Its structure integrates a pyrimidine-diamine core, a fluorinated piperidine moiety, and an oxetane ring, which collectively contribute to its blood-brain barrier permeability and kinase selectivity .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 449.83 g/mol | |

| CAS Registry Number | 1536200-31-3 | |

| Solubility in DMSO | ≥22.5 mg/mL | |

| Storage Conditions | -20°C, protected from light |

| Target Concentration | Volume of DMSO per 1 mg |

|---|---|

| 10 mM | 222.3 μL |

| 50 mM | 44.5 μL |

Biological Activity and Pharmacological Validation

This compound demonstrates nanomolar inhibitory activity against LRRK2 (IC50 < 10 nM) with >100-fold selectivity over related kinases . Its ability to penetrate the blood-brain barrier, confirmed in rodent models, underscores its suitability for central nervous system applications .

Table 3: Key Pharmacological Data

Comparative Analysis with Analogous Inhibitors

This compound belongs to a structural class derived from the HG-10-102-01 scaffold, optimized for enhanced brain penetration and kinase selectivity . Unlike first-generation inhibitors such as GNE-0877, it incorporates an oxetane ring to improve metabolic stability and reduce off-target interactions .

化学反応の分析

GNE-9605は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: この化合物は、還元反応を起こし、this compoundの還元型を生成することもできます。

置換: This compoundは置換反応に関与することができ、構造内の特定の原子または基が他の原子または基に置き換えられます.

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究の応用範囲を持っています。

化学: This compoundは、LRRK2の阻害とさまざまな生化学経路への影響を研究するためのツール化合物として使用されます.

生物学: 生物学的研究では、this compoundは、オートファジーやシグナル伝達など、細胞プロセスにおけるLRRK2の役割を調査するために使用されます.

医学: this compoundは、主にパーキンソン病に関連する医学研究で使用されています。 .

産業: 産業における応用は限られていますが、this compoundは、LRRK2を標的とする新しい医薬品や治療薬の開発に使用されています.

科学的研究の応用

Pharmacological Properties

GNE-9605 has been characterized as a highly potent and selective LRRK2 inhibitor with favorable pharmacokinetic properties. Key features include:

- Selectivity : this compound exhibits high selectivity for LRRK2 over other kinases, minimizing off-target effects. In kinase profiling studies, it demonstrated robust inhibition against both wild-type and mutant forms of LRRK2, particularly the G2019S mutation, which is commonly associated with familial PD .

- Brain Penetration : The compound has been designed to penetrate the blood-brain barrier effectively, making it suitable for central nervous system applications. Preclinical studies have shown that this compound achieves significant brain concentrations after systemic administration .

- Metabolic Stability : this compound shows promising metabolic stability in various biological systems, contributing to its potential as a therapeutic agent .

Preclinical Studies and Case Examples

Several preclinical studies have been conducted to evaluate the efficacy and safety of this compound:

Table 1: Summary of Preclinical Findings on this compound

Implications for Parkinson's Disease Therapy

The potential applications of this compound extend into clinical settings for PD treatment:

- Disease Modification : By targeting LRRK2 activity, this compound may slow disease progression in genetically predisposed individuals, particularly those with LRRK2 mutations.

- Combination Therapies : Ongoing research suggests that combining this compound with other PD treatments could enhance therapeutic outcomes by addressing multiple pathways involved in PD pathology .

作用機序

GNE-9605は、ロイシンリッチリピートキナーゼ2(LRRK2)の活性を阻害することで効果を発揮します。 LRRK2は、オートファジー、シグナル伝達、細胞骨格のダイナミクスなど、さまざまな細胞プロセスにおいて重要な役割を果たすキナーゼ酵素です 。 This compoundは、LRRK2の活性部位に結合し、Ser1292などの基質のリン酸化を阻害することで、LRRK2を阻害します 。 この阻害は、LRRK2の活性とその下流効果を低下させ、パーキンソン病の観点から有益です .

類似の化合物との比較

This compoundは、GNE-7915やGNE-0877などの他のLRRK2阻害剤と比較されます 。 これらの化合物はすべてLRRK2を阻害しますが、this compoundは、そのより高い効力と選択性のためにユニークです 。 さらに、this compoundは、LRRK2-IN-1と比較して、より良い中枢神経系の透過性を持ち、神経変性疾患に関連する研究に適しています .

類似の化合物

- GNE-7915

- GNE-0877

- LRRK2-IN-1

類似化合物との比較

Key Compounds and Mechanisms

GNE-9605 belongs to a class of aminopyrazole-based LRRK2 inhibitors. Comparable compounds include GNE-0877, LRRK2-IN-1, HG-10-102-01, and PF-06447475.

Head-to-Head Comparisons

This compound vs. GNE-0877

- Potency : GNE-0877 has higher cellular potency (IC50 = 3 nM vs. 18.7 nM for this compound) .

- Selectivity : Both compounds show >50% inhibition against only 1 kinase (of 178 tested) .

- CYP Inhibition : GNE-0877 reversibly inhibits CYP1A2, a liability absent in this compound .

- PK Profile : this compound exhibits better metabolic stability and brain penetration in primates .

This compound vs. LRRK2-IN-1

- BBB Penetration : LRRK2-IN-1 fails to cross the BBB, whereas this compound achieves high CNS exposure due to optimized lipophilicity .

- Utility : LRRK2-IN-1 is restricted to in vitro assays, while this compound is viable for in vivo PD models .

This compound vs. HG-10-102-01

- PK Improvements : HG-10-102-01, an earlier inhibitor, had poor metabolic stability and BBB penetration, which were resolved in this compound through structural optimization .

Preclinical Efficacy

- In BAC transgenic mice, this compound reduced Ser1292 phosphorylation by 50–60% at 10 mg/kg, outperforming LRRK2-IN-1 in brain uptake .

- This compound and GNE-0877 showed similar efficacy in suppressing LRRK2 activity in vivo, but this compound’s lack of CYP inhibition made it the preferred candidate for genotoxicity studies .

生物活性

GNE-9605 is a second-generation inhibitor of the leucine-rich repeat kinase 2 (LRRK2) protein, which has emerged as a significant therapeutic target for Parkinson's disease (PD). This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for PD treatment.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a multifunctional protein involved in various cellular processes, including neuronal signaling, immune responses, and autophagy. Mutations in the LRRK2 gene, particularly the G2019S mutation, are known to enhance kinase activity and are linked to familial and sporadic forms of PD. This has made LRRK2 a critical target for drug development aimed at mitigating the effects of these mutations .

This compound functions primarily as an inhibitor of LRRK2 kinase activity. It has been shown to selectively inhibit the phosphorylation of key substrates involved in PD pathology, thereby reducing neuroinflammation and neuronal toxicity associated with LRRK2 mutations. The compound exhibits high brain penetration and cellular potency, making it suitable for central nervous system applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits LRRK2 phosphorylation at specific serine residues (e.g., Ser910 and Ser935) in various cell lines, including HEK293 and murine macrophages. Dose-dependent inhibition was observed at concentrations as low as 0.3 µM for mutant forms of LRRK2 .

Table 1: In Vitro Efficacy of this compound

| Cell Line | Mutation Type | IC50 (µM) | Targeted Phosphorylation Sites |

|---|---|---|---|

| HEK293 | Wild-type | 1.0 | Ser910, Ser935 |

| HEK293 | G2019S | 0.3 | Ser910, Ser935 |

| RAW264.7 Macrophages | T1348N | 0.5 | Rab8 |

Pharmacokinetics and Bioavailability

This compound displays favorable pharmacokinetic properties with high oral bioavailability and a short half-life. Its lipophilicity enhances its ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases like PD .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | Short |

| Brain Penetration | High |

In Vivo Studies

In vivo studies using animal models have confirmed the efficacy of this compound in reducing LRRK2-mediated neurodegeneration. Notably, it has been shown to decrease the levels of phosphorylated Rab proteins associated with neuroinflammation in transgenic mice expressing the G2019S mutation .

Case Study: Neuroprotective Effects in Transgenic Mice

A study involving transgenic mice expressing mutant LRRK2 demonstrated that treatment with this compound resulted in:

- Reduced neuronal loss in dopaminergic pathways.

- Decreased levels of inflammatory cytokines.

- Improved motor function as assessed by behavioral tests.

Q & A

Basic Research Questions

Q. What is the mechanism of action of GNE-9605, and how does it target LRRK2 in neurodegenerative disease models?

this compound is a potent, selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson’s disease and Crohn’s disease. It binds competitively to LRRK2’s kinase domain, inhibiting Ser1292 autophosphorylation—a critical biomarker of LRRK2 activity. The compound exhibits a biochemical Ki of 2 nM and a cellular IC50 of 19 nM, demonstrating high specificity over other kinases . Its brain-penetrant properties enable effective modulation of LRRK2 activity in the central nervous system, as validated in transgenic mouse models expressing human G2019S LRRK2 .

Q. How is the IC50 value of this compound experimentally determined?

The IC50 is determined using concentration-activity curves in biochemical or cellular assays. For example:

- Biochemical assays : Measure LRRK2 kinase activity via ATP consumption or phosphorylation of substrates like Rab GTPases.

- Cellular assays : Quantify inhibition of LRRK2 Ser1292 autophosphorylation in HEK293 or BAC transgenic mouse models.

Dose-response curves are generated by plotting % inhibition against log[this compound concentration], with IC50 derived using nonlinear regression (e.g., GraphPad Prism). Evidence from concentration-activity curves (e.g., Figure 1B in ) supports an IC50 of 18.7–20 nM across models .

Q. What in vitro models are recommended for initial efficacy screening of this compound?

Advanced Research Questions

Q. How should pharmacokinetic (PK) studies for this compound be designed in rodent models?

Key parameters and methodologies include:

- Oral bioavailability : Administer 1 mg/kg orally and compare plasma AUC to intravenous dosing (e.g., 90% bioavailability in rats ).

- Plasma clearance : Use LC-MS/MS to measure total plasma clearance (26 mL/min/kg in rats ).

- Brain penetration : Quantify brain-to-plasma ratios in cynomolgus monkeys (e.g., 0.5–1.0) .

- Dose optimization : In BAC transgenic mice, doses of 10–50 mg/kg (i.p.) achieve >80% inhibition of LRRK2 activity .

Q. How can researchers resolve contradictions in reported IC50 values (e.g., vs. 20 nM)?

Discrepancies may arise from assay conditions:

- Biochemical vs. cellular assays : Differences in ATP concentrations or substrate availability (e.g., Rab GTPase vs. synthetic peptides) .

- Species-specific LRRK2 : Human vs. rodent isoforms may exhibit varying binding affinities .

- Normalization methods : Use internal controls (e.g., β-actin for Western blot quantification) to reduce variability .

Q. What methodological strategies optimize brain penetration in preclinical studies?

- In silico modeling : Predict logP and polar surface area (PSA) to balance lipophilicity and BBB permeability .

- In vivo validation : Use PET imaging or terminal brain/plasma sampling in primates to confirm brain exposure .

- P-gp efflux assays : Test this compound in MDR1-MDCK cells to ensure low efflux ratios (<2) .

特性

IUPAC Name |

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXPEQJKNAWNQA-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。